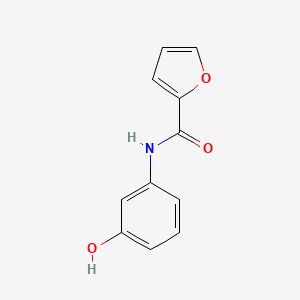

N-(3-hydroxyphenyl)furan-2-carboxamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-hydroxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMLYZBIXTXDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356747 | |

| Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55679-22-6 | |

| Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Furan 2 Carboxamide Scaffold As a Privileged Structure in Drug Discovery

The furan-2-carboxamide core is recognized as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key component of numerous pharmacologically active compounds. orientjchem.org Its electron-rich nature and aromatic properties allow it to engage in various interactions with biological macromolecules like enzymes and receptors, often enhancing binding affinity and selectivity. orientjchem.orgijabbr.com

The furan scaffold's utility is demonstrated by its presence in a wide array of therapeutic agents, including antimicrobials, anticancer drugs, and anti-inflammatory treatments. orientjchem.orgresearchgate.net The carboxamide group, when attached to the furan ring, provides a crucial linker that can be readily modified. This functional group is adept at forming hydrogen bonds, which are critical for molecular recognition and binding to protein targets. The combination of the furan ring's inherent bioactivity and the versatile chemistry of the carboxamide linker makes the furan-2-carboxamide scaffold a highly attractive starting point for developing novel therapeutic candidates. researchgate.netontosight.ai

Academic and Research Significance of N 3 Hydroxyphenyl Furan 2 Carboxamide Derivatives

While specific research on N-(3-hydroxyphenyl)furan-2-carboxamide is not extensively detailed in publicly available literature, the significance of its derivatives is a subject of active investigation. The core structure presents multiple points for chemical modification, allowing researchers to synthesize libraries of related compounds with diverse biological activities. The hydroxyphenyl group, in particular, offers a site for derivatization and is known to contribute to antioxidant properties in some molecular contexts. ontosight.ai

Research into related furan-2-carboxamide derivatives has uncovered a range of biological effects, underscoring the potential of this chemical class. For example, studies have shown that modifications to the phenyl ring and the carboxamide linker can lead to compounds with significant antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aimdpi.com One study highlighted the design of furan-2-carboxamides as potential agents against biofilm formation in pathogenic bacteria. researchgate.net Another line of research focused on furan-based thiosemicarbazides and 1,2,4-triazoles, demonstrating their antiproliferative and antioxidant activities. semanticscholar.org The exploration of such derivatives is a cornerstone of modern drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Below is an interactive table summarizing the biological activities observed in various classes of furan-2-carboxamide derivatives:

| Derivative Class | Observed Biological Activity | Research Focus |

| Carbamothioyl-furan-2-carboxamides | Antimicrobial, Anticancer | Synthesis of novel agents against drug-resistant microbes and cancer cell lines. mdpi.com |

| Furan-2-ylmethylenehydrazine-1-carbothioamides | Antiviral (SARS-CoV-2 Main Protease Inhibition) | Development of non-peptidomimetic inhibitors for COVID-19. nih.gov |

| Arylfuran Derivatives | Antibacterial (Gram-positive and Gram-negative) | Addressing microbial resistance by developing new classes of antibacterial compounds. researchgate.net |

| General Furan-2-carboxamides | Antibiofilm | Targeting bacterial communication (quorum sensing) to prevent biofilm formation. nih.gov |

Overview of Prior Research on Furan Containing Bioactive Molecules

In Vitro Pharmacological Profiling of this compound Derivatives

The furan-2-carboxamide scaffold is a core structure in numerous compounds investigated for their therapeutic potential. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties. The incorporation of various substituents allows for the modulation of their pharmacological profiles.

Furan-2-carboxamide derivatives have been a subject of extensive research for their potential as anticancer agents. Studies have explored their ability to inhibit the growth of various cancer cell lines, interfere with the cell cycle, and induce programmed cell death (apoptosis).

The cytotoxic effects of furan-2-carboxamide derivatives have been evaluated against a panel of human cancer cell lines. A study investigating a series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anticancer activity against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. mdpi.com One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed notable activity against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 µg/mL. mdpi.com

Another synthesized resveratrol (B1683913) analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS), was found to exert a potent suppressive effect on HCT116 colorectal cancer cells. nih.gov In contrast, normal colon cells (CCD-112 Con) were not sensitive to the compound. nih.gov Furthermore, studies on other related structures, such as (3-(furan-2-yl)pyrazol-4-yl) chalcones, have shown cytotoxic effects against the A549 lung cancer cell line. nih.gov Research on FL118 analogues, which contain a related heterocyclic core, also indicated nanomolar cytotoxicity against HCT-116, HepG-2, MCF-7, and A549 cell lines. nih.gov

Interactive Data Table: Cytotoxicity of Furan-2-Carboxamide Derivatives Below is a summary of the cytotoxic activity of selected furan-2-carboxamide derivatives against various human cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity Metric | Result | Source |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | % Cell Viability | 33.29% at 20 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | General Activity | Significant anticancer activity | mdpi.com |

| (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS) | HCT-116 (Colorectal) | General Activity | Potent suppressive effect | nih.gov |

| (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS) | CCD-112 Con (Normal Colon) | General Activity | Not sensitive | nih.gov |

| (3-(Furan-2-yl)pyrazol-4-yl) chalcones | A549 (Lung) | General Activity | Cytotoxic effects observed | nih.gov |

| FL77-18 and FL77-24 (FL118 Analogues) | HCT-116, MCF-7, HepG-2 | IC50 | < 6.4 nM | nih.gov |

Mechanistic studies have revealed that the anticancer effects of furan-2-carboxamide derivatives are often linked to the disruption of the cell cycle and the induction of apoptosis. The resveratrol analogue (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS) was shown to cause G2/M cell cycle arrest in HCT116 cells. nih.gov This cell cycle disruption was associated with the up-regulation of p53 and p21 proteins. nih.gov

Furthermore, the compound induced apoptosis through the activation of an extrinsic pathway. nih.gov This involved several apoptotic events, including the activation of the Fas death receptor, FADD, and caspases 8, 3, and 9, ultimately leading to the cleavage of PARP. nih.gov Similarly, studies on other heterocyclic compounds have demonstrated that they can induce apoptosis and cause cell cycle arrest in various cancer cell lines, such as HT-29 and MCF-7, suggesting a common mechanism for related chemical structures. frontiersin.orgnih.gov

In addition to their anticancer properties, furan-2-carboxamide derivatives have been investigated for their potential as antimicrobial agents.

Several studies have confirmed the antibacterial potential of furan-2-carboxamide derivatives. A series of carbamothioyl-furan-2-carboxamide derivatives were tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. mdpi.com The results indicated that these compounds could penetrate the bacterial cell wall and inhibit cell growth. mdpi.com

In another study, N-(4-bromophenyl)furan-2-carboxamide and its analogues were evaluated against clinically isolated drug-resistant bacteria. nih.gov The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be the most effective against both Gram-negative bacteria (A. baumannii, K. pneumoniae, E. cloacae) and the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research on other furan derivatives has also shown significant inhibitory activity against Gram-positive bacteria such as B. anthracis and S. pyogenes, as well as the Gram-negative S. enterica. researchgate.net

Interactive Data Table: Antibacterial Activity of Furan-2-Carboxamide Derivatives This table summarizes the antibacterial spectrum of various furan-2-carboxamide derivatives.

| Compound/Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Activity Noted | Source |

| Carbamothioyl-furan-2-carboxamide derivatives | Staphylococcus aureus | Escherichia coli | Growth inhibition | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | MRSA | A. baumannii, K. pneumoniae, E. cloacae | Most effective in series | nih.gov |

| A furan derivative (114b) | B. anthracis, S. pyogenes | S. enterica | Significant inhibition (MIC 0.097 µg/mL and 0.78 µg/mL respectively) | researchgate.net |

The antifungal properties of furan-2-carboxamide derivatives have also been explored. The same series of carbamothioyl-furan-2-carboxamide derivatives that showed antibacterial activity were also tested against two fungal strains, Fusarium bracchygibossum and Aspergillus niger. mdpi.com The study reported that these derivatives exhibited significant antifungal activity. mdpi.com Related heterocyclic structures, such as pyrazole (B372694) carboxamides and N-aryl carbamates, have also demonstrated notable in vitro antifungal activity against various plant fungal pathogens, indicating that this class of compounds holds promise for the development of new antifungal agents. researchgate.netnih.gov

Evaluation of Antimicrobial Spectrum and Potency

Antitubercular Studies

There is no specific information available in the reviewed scientific literature regarding the evaluation of this compound for antitubercular activity. While various arylcarboxamides and furan derivatives have been investigated as potential anti-tubercular agents, targeting enzymes such as MmpL3, data for this specific compound against Mycobacterium tuberculosis strains is absent. rsc.org

Antiviral Activity

Specific studies detailing the antiviral activity of this compound were not found in the available research. The broader class of furan carboxamides has been explored for potential therapeutic applications, including antiviral properties, but specific efficacy, target viruses, and mechanisms of action for this compound have not been documented.

Investigation of Anti-inflammatory Properties

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase-1, Cyclooxygenase-2)

No specific data on the inhibitory activity of this compound against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes is available in the reviewed literature. Therefore, IC50 values or the degree of selectivity for either COX isoform for this specific compound cannot be provided.

Modulation of Pro-inflammatory Mediators and Cytokines

Information regarding the ability of this compound to modulate pro-inflammatory mediators and cytokines (such as interleukins, TNF-alpha, etc.) is not available in the current body of scientific literature.

Other Biological Activities of Research Interest

Anti-hyperlipidemic Efficacy in Preclinical Models

Preclinical studies evaluating the anti-hyperlipidemic efficacy of this compound in animal models have not been reported in the reviewed literature. Consequently, there is no data on its effects on plasma lipid profiles, including triglycerides (TG), total cholesterol (TC), or high-density lipoprotein cholesterol (HDL-C).

Antileishmanial Potential

No research investigating the in vitro or in vivo antileishmanial activity of this compound has been identified. While various furan carboxamide derivatives have been explored for their potential against Leishmania species, specific data on the efficacy, potency (such as IC₅₀ values against amastigote or promastigote forms), or mechanism of action for the N-(3-hydroxyphenyl) substituted compound are not available in the current scientific literature.

In Vivo Efficacy Studies in Relevant Preclinical Disease Models

Comprehensive searches for in vivo studies assessing the efficacy of this compound in established animal models for hyperlipidemia, inflammation, cancer, and microbial infections yielded no specific results.

Pharmacological Assessment in Rodent Models of Hyperlipidemia

There are no published studies evaluating the pharmacological effects of this compound in rodent models of hyperlipidemia. Research on other furan-2-carboxamide derivatives has been conducted in models such as Triton WR-1339-induced hyperlipidemia, but specific data regarding the impact of this compound on lipid profiles, including total cholesterol, triglycerides, LDL-C, and HDL-C, are absent from the literature.

Evaluation in Animal Models of Inflammation

No data are available from studies investigating the efficacy of this compound in animal models of inflammation. Consequently, there is no information on its potential anti-inflammatory effects, such as the ability to reduce paw edema in carrageenan-induced models, or its mechanism of action related to inflammatory pathways.

Preclinical Models for Antimicrobial Activity

There is no available research on the in vivo antimicrobial activity of this compound in preclinical models of bacterial or fungal infections.

Mechanistic Elucidation and Molecular Target Identification

Investigation of Cellular and Molecular Mechanisms of Action

Research into the molecular underpinnings of the bioactivity of furan-2-carboxamide scaffolds, particularly those with N-phenyl substitutions, points towards a range of potential mechanisms, from the inhibition of critical enzymes in human and microbial pathways to the modulation of cellular communication and signaling.

The N-(3-hydroxyphenyl)furan-2-carboxamide scaffold has been investigated, primarily through its analogs, for inhibitory activity against several key enzymes implicated in disease.

DOXP-reductoisomerase (DXR): The enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a crucial target in the non-mevalonate pathway of isoprenoid biosynthesis in pathogens like Plasmodium falciparum. While direct studies on this compound are limited, research on closely related phosphonated N-arylcarboxamides has provided insights. Specifically, N-arylcarboxamides featuring a 3-hydroxyphenyl group have been assessed for their inhibitory potential against DXR from both E. coli (EcDXR) and P. falciparum (PfDXR). These studies indicate that the 3-hydroxy substitution is a favorable feature for enzyme inhibition.

| Compound ID | Structure Description | Enzyme | Inhibition (%) at 250 µM |

|---|---|---|---|

| 6f | Phosphonated N-(3-hydroxyphenyl)carboxamide (n=1 linker) | EcDXR | 43.9 |

| 6f | Phosphonated N-(3-hydroxyphenyl)carboxamide (n=1 linker) | PfDXR | 45.2 |

| 14f | Phosphonated N-(3-hydroxyphenyl)carboxamide (n=2 linker) | EcDXR | 49.2 |

| 14f | Phosphonated N-(3-hydroxyphenyl)carboxamide (n=2 linker) | PfDXR | 1.1 |

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a significant target in oncology. The furan-carboxamide scaffold is a recognized pharmacophore for VEGFR-2 inhibition. Structure-activity relationship (SAR) studies on related series have demonstrated that substitutions on the N-phenyl ring are critical for activity. Specifically, derivatives with substituents at the 3-position of the phenyl ring, such as methyl or fluoro groups, have shown potent VEGFR-2 inhibitory properties with IC50 values in the nanomolar range. nih.gov It has been noted that the presence of a hydroxy and fluorine substituted phenyl ring can produce excellent VEGFR-2 inhibitory activity. nih.gov This suggests that the 3-hydroxy substitution in this compound could be favorable for targeting VEGFR-2.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori. nih.gov Furan-containing compounds have been explored as potential urease inhibitors. For instance, furan (B31954) chalcones bearing a 3-hydroxyphenyl moiety, such as (E)-3-(furan-2-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one, have displayed urease inhibition, indicating that the combination of a furan ring and a 3-hydroxyphenyl group can be effective for targeting this enzyme. nih.gov

MbtI: The salicylate (B1505791) synthase MbtI is an essential enzyme for mycobactin (B74219) biosynthesis in Mycobacterium tuberculosis and represents an attractive antitubercular target. mdpi.com Studies on furan-based derivatives have highlighted the essentiality of the furan core for MbtI inhibition. mdpi.com While the specific compound this compound has not been reported, SAR analyses of related 5-aryl-furan-2-carboxylic acids show that substituents on the phenyl ring are crucial for potent activity. mdpi.com

Topoisomerase II: No direct inhibitory studies on this compound against Topoisomerase II have been reported in the reviewed literature.

The ability of the furan-2-carboxamide scaffold to interact with G-protein coupled receptors and structural proteins has been explored, although specific data for the 3-hydroxyphenyl derivative is not widely available.

Urotensin-II Receptor Antagonists: The urotensin-II (U-II) receptor is implicated in a variety of cardiovascular diseases. nih.gov Research has been conducted on 5-aryl-furan-2-carboxamide derivatives as potent U-II receptor antagonists. nih.gov These studies, however, focus on a different structural class where the aryl group is at the 5-position of the furan ring, and the carboxamide is linked to a piperazinyl moiety, rather than a 3-hydroxyphenyl group. Therefore, the potential for this compound to act as a urotensin-II receptor antagonist remains to be determined.

Tubulin Binding: While various carboxamide derivatives have been investigated as tubulin polymerization inhibitors, studies have primarily focused on other heterocyclic systems, such as pyrrole-based carboxamides that target the colchicine-binding site. nih.gov There is currently no specific evidence to suggest that this compound interacts directly with tubulin.

The influence of furan-based compounds on intracellular signaling cascades is an area of active investigation, though direct evidence for this compound is lacking.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is central to the regulation of cellular processes like proliferation and apoptosis. Abnormalities in this pathway are linked to carcinogenesis. nih.gov While polyphenolic compounds are known to interfere with this pathway, specific data on the modulation of MAPK signaling by this compound is not available.

PPAR-ɣ: Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play key roles in metabolism and inflammation. nih.gov PPARγ is a well-known drug target for type 2 diabetes. nih.gov Although some furan-containing hybrid compounds have been synthesized and evaluated as PPAR ligands nih.gov, the specific activity of this compound on PPAR-ɣ has not been elucidated.

A promising area of research for furan-2-carboxamides is their ability to disrupt bacterial communication and virulence.

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication process that bacteria like Pseudomonas aeruginosa use to coordinate virulence factor production and biofilm formation. nih.gov Furan-2-carboxamides have been designed as stable bioisosteres of furanones, which are natural QS inhibitors. nih.govnih.gov Studies on a library of furan-2-carboxamide derivatives demonstrated significant antibiofilm activity against P. aeruginosa. This activity is linked to the reduction of QS-regulated virulence factors, suggesting that these compounds may act as antagonists of QS receptors like LasR. nih.gov A closely related analog, 3-(Furan-2-carboxamido)benzoic acid, was synthesized within these efforts, lending support to the potential for this compound to function as a quorum sensing inhibitor. nih.gov

| Compound Type | Activity | Plausible Target | Reference |

|---|---|---|---|

| Carbohydrazide and Triazole derivatives | Significant antibiofilm activity (up to 58% inhibition) | LasR | nih.gov |

| Active Carboxamides | Reduction of virulence factors (pyocyanin and proteases) | LasR | nih.gov |

Target Engagement Studies and Validation

Confirming the direct interaction between a ligand and its putative molecular target is essential for mechanistic understanding. Biophysical techniques are central to this validation process.

While comprehensive biophysical data for this compound is not available, studies on its analogs provide examples of how such techniques can be applied.

Saturation Transfer Difference (STD) NMR Spectroscopy: This NMR technique is used to detect the binding of small molecule ligands to large protein targets. In the study of phosphonated N-arylcarboxamides as DXR inhibitors, STD NMR was used to confirm binding to the enzyme. The data did not always correlate perfectly with enzyme inhibition levels, suggesting the possibility of allosteric binding in some cases. This highlights the importance of using biophysical methods to confirm direct target engagement at the active site versus other locations on the enzyme.

Other Potential Techniques: Other powerful biophysical methods are routinely used to characterize ligand-target interactions.

Isothermal Titration Calorimetry (ITC): ITC could be employed to directly measure the thermodynamic parameters of binding, such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction between this compound and a target protein.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can determine the kinetics of binding, providing association (ka) and dissociation (kd) rate constants, in addition to the binding affinity (Kd).

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA could be used to assess whether the binding of the compound stabilizes the target protein, which is indicative of a direct interaction.

These techniques are crucial for validating the molecular targets identified in initial screening and for elucidating the precise nature of the ligand-target engagement.

Cellular Assays for On-Target Activity Confirmation

As of the latest available research, specific cellular assay data confirming the on-target activity of this compound has not been extensively reported in publicly accessible scientific literature. While the broader class of furan-2-carboxamides has been investigated for various biological activities, detailed mechanistic studies involving cellular assays to confirm direct interaction with and modulation of specific molecular targets for this particular compound are not yet available.

Future research would necessitate the use of targeted cellular assays to elucidate the mechanism of action and validate the molecular targets of this compound. Such assays would be contingent on the initial identification of a biological effect, for instance, anticancer or antimicrobial activity, and the subsequent hypothesis of a molecular target.

For a hypothetical molecular target, a series of cellular assays would typically be employed. These could include:

Target Engagement Assays: Techniques such as the cellular thermal shift assay (CETSA) could be utilized to verify direct binding of the compound to the target protein within a cellular environment.

Reporter Gene Assays: If the target is a transcription factor or part of a signaling pathway that regulates gene expression, reporter assays could quantify the compound's effect on target-driven gene transcription.

Enzymatic Activity Assays in Cell Lysates: For enzyme targets, assays measuring the specific enzymatic activity in lysates from cells treated with the compound would be crucial.

Downstream Signaling Analysis: Western blotting or ELISA-based assays could be used to measure the phosphorylation status or expression levels of downstream signaling molecules to confirm the compound's on-target effect within the cellular context.

Without specific research data, a detailed account of cellular assays for this compound remains speculative. The table below is presented as a template for how such data might be organized once it becomes available through future investigations.

Interactive Data Table: Cellular Assays for On-Target Activity (Template)

| Assay Type | Cell Line | Target Pathway/Protein | Outcome Measure | Result (Hypothetical) |

| Cellular Thermal Shift Assay (CETSA) | TBD | TBD | Target protein stabilization | Data not available |

| Reporter Gene Assay | TBD | TBD | Luciferase activity | Data not available |

| Western Blot | TBD | TBD | Protein phosphorylation/expression | Data not available |

| Immunofluorescence | TBD | TBD | Protein localization | Data not available |

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Systematic Elucidation of Key Structural Determinants for Biological Activity

The Essential Role of the Furan-2-Carboxamide Core

The furan-2-carboxamide core is a foundational element for the biological activity of this class of compounds. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile and stable scaffold. nih.gov Its aromaticity and electron-rich nature allow for various interactions with biological targets. ontosight.ai The carboxamide linkage (-CONH-) is crucial for establishing key hydrogen bonding interactions within the binding sites of target proteins, anchoring the molecule in a favorable orientation for biological effect.

In drug design, the furan-2-carboxamide moiety has been successfully employed as a bioisosteric replacement for less stable structures, such as the furanone ring. This substitution can enhance the metabolic stability of the compound while maintaining the necessary carbonyl group for interactions with key amino acid residues like tryptophan or tyrosine in a target's binding cavity. researchgate.net This strategic replacement has proven effective in developing compounds with improved pharmacokinetic profiles. The inherent stability and favorable interaction profile of the furan-2-carboxamide core make it an essential component for sustaining and modulating biological activity.

Impact of Substitutions on the 3-Hydroxyphenyl Moiety

The 3-hydroxyphenyl group is a critical determinant of the biological activity of N-(3-hydroxyphenyl)furan-2-carboxamide, with both the position and nature of substituents significantly influencing potency and selectivity. The hydroxyl group at the meta-position is of particular importance due to its ability to act as both a hydrogen bond donor and acceptor. This feature enables the formation of crucial hydrogen bonds with amino acid residues in the active site of target enzymes or receptors, which can be pivotal for binding affinity. nih.govresearchgate.net

SAR studies on related N-phenylcarboxamide series have consistently demonstrated that the electronic properties of substituents on the phenyl ring play a key role. A detailed examination of various derivatives has shown that the presence of electron-donating groups can increase the anticancer activity of certain carbamothioyl-furan-2-carboxiamde derivatives. mdpi.com Conversely, in other contexts, such as antibiofilm agents, halogen substituents on the phenyl ring have been found to lead to better inhibition. researchgate.net

The phenolic hydroxyl group itself is a frequent target for metabolic modification in the body, which can lead to rapid inactivation. Therefore, understanding its role is crucial for designing analogs with improved bioavailability. Bioisosteric replacement of the phenolic hydroxyl with other groups that can mimic its hydrogen bonding capabilities, such as an alkylsulfonamido group, is a common strategy to enhance metabolic stability while retaining biological activity. u-tokyo.ac.jp

The following table illustrates the impact of various substituents on the phenyl ring on the biological activity of a hypothetical series of furan-2-carboxamide analogs, based on general principles observed in related compound series.

| Compound ID | Phenyl Ring Substituent | Relative Activity | Rationale |

| 1a | 3-OH | +++ | Forms key hydrogen bonds with the target. |

| 1b | 3-OCH₃ | ++ | The methoxy (B1213986) group can act as a hydrogen bond acceptor but not a donor, potentially reducing binding affinity compared to the hydroxyl group. |

| 1c | 3-Cl | ++ | Halogen substitution can enhance lipophilicity and membrane permeability, but may alter electronic properties affecting binding. |

| 1d | 3-NH₂ | +++ | The amino group can also act as a hydrogen bond donor and acceptor, potentially mimicking the hydroxyl group's interactions. |

| 1e | 4-OH | + | A shift in the hydroxyl group position to para may disrupt the optimal hydrogen bonding network within the target's active site. |

Influence of Remote Substituents and Conformational Flexibility

Conformational flexibility, which is the ability of a molecule to adopt different shapes, is another critical factor. The molecule must adopt a specific conformation to fit optimally into the binding site of its biological target. Computational studies on furan- and thiophene-based arylamides have shown that intramolecular hydrogen bonding can significantly influence their conformational preferences. For N-methylfuran-2-carboxamide, a large portion of the hydrogen-bonded (eclipsed) conformation is retained even in polar solvents. This conformational rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. The interplay of various forces, including hydrogen bonding and solvent effects, modulates the conformational flexibility of these arylamides.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the rational design of drugs based on the this compound scaffold. These methods provide valuable insights into the interactions between the molecule and its biological target, guiding the synthesis of more effective and selective compounds.

Ligand-Based Drug Design Methodologies (e.g., Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR) Analysis)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to be active against the target.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity. For a series of N-aryl carboxamides, a pharmacophore model might highlight the importance of the hydrogen-bonding capabilities of the amide and the 3-hydroxyl group, as well as the aromatic nature of the furan and phenyl rings. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical backbones but the same crucial pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. scienceopen.com For phenolic compounds, QSAR studies have revealed that their antioxidant activity is correlated with properties such as drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic descriptors. nih.gov A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. mdpi.com

Below is an example of a data table that could be used in a QSAR study of this compound analogs, linking molecular descriptors to their observed biological activity.

| Compound ID | LogP (Lipophilicity) | Hydrogen Bond Donors | Molecular Weight | Biological Activity (IC₅₀, µM) |

| 2a | 2.1 | 2 | 203.19 | 5.2 |

| 2b | 2.5 | 1 | 217.22 | 10.8 |

| 2c | 2.8 | 1 | 237.64 | 8.5 |

| 2d | 1.9 | 3 | 218.21 | 4.1 |

Structure-Based Drug Design (SBDD) Techniques

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) techniques can be powerfully applied. nih.gov

Molecular docking is a primary tool in SBDD. It predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of furan-2-carboxamide derivatives into the active sites of various enzymes have provided crucial insights into their mechanism of action. researchgate.net For instance, docking can reveal the specific amino acid residues that form hydrogen bonds with the amide linkage and the 3-hydroxyl group of this compound. It can also show how the furan and phenyl rings fit into hydrophobic pockets within the binding site. This information allows medicinal chemists to design modifications that enhance these favorable interactions, for example, by introducing substituents that can form additional hydrogen bonds or better fill a hydrophobic cavity, thereby increasing the binding affinity and potency of the inhibitor. Molecular docking has been successfully used to guide the structural optimization of various furan-containing compounds. nih.gov

Molecular Docking Simulations with Identified Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This technique is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. While specific docking studies for this compound are not extensively documented, research on analogous furan-2-carboxamide derivatives provides a strong foundation for predicting its potential interactions and therapeutic targets.

Studies on similar compounds suggest that the furan-2-carboxamide scaffold is a versatile pharmacophore capable of interacting with a diverse range of protein targets. Key potential targets identified through docking studies of these analogues include:

Bacterial Quorum Sensing Receptors: A study on a collection of furan-2-carboxamides identified the LasR protein in Pseudomonas aeruginosa as a plausible target. nih.govnih.gov Molecular docking proposed that these compounds occupy the ligand-binding pocket of LasR, an essential regulator of virulence factors, thereby inhibiting biofilm formation. nih.govnih.gov The interaction typically involves hydrogen bonds and hydrophobic contacts with key residues such as Trp60, Arg61, and Ser129.

Neuroinflammatory Proteins: In the context of neuroinflammation, furan-based molecular hybrids have been docked against High Mobility Group Box 1 (HMGB1) proteins. nih.govresearchgate.net These simulations help in designing compounds that can potentially inhibit the inflammatory cascade associated with neurodegenerative disorders.

Anticancer Targets: The furan scaffold is present in various molecules designed as anticancer agents. Docking studies have explored the interactions of furan derivatives with targets like tubulin, which is crucial for cell division, and phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell signaling pathways. mdpi.com For this compound, the hydroxyphenyl group could form critical hydrogen bonds within the active sites of such kinases, while the furan ring establishes hydrophobic or pi-stacking interactions.

The predicted binding affinity, often expressed as a docking score (in kcal/mol), helps to rank potential candidates, where a more negative score typically indicates a stronger interaction. The specific interactions of this compound would involve its key structural features: the furan ring's oxygen atom acting as a hydrogen bond acceptor, the amide linker acting as both a hydrogen bond donor and acceptor, and the hydroxyl group on the phenyl ring serving as a crucial hydrogen bond donor.

| Potential Target Class | Specific Target Example | Analogue Class Studied | Key Interacting Residues (Hypothesized) |

|---|---|---|---|

| Antibacterial (Quorum Sensing) | LasR of P. aeruginosa | Furan-2-carboxamides | Trp60, Arg61, Tyr93, Ser129 |

| Anti-Neuroinflammatory | HMGB1 | Furanyl-pyrazolyl acetamides | Lys12, Phe38, Glu42 |

| Anticancer | PI3Kα | N-phenyl-quinolone-3-carboxamides | Val851, Ser774, Lys802 |

| Anticancer | Tubulin (Colchicine site) | Thiophene (B33073) Carboxamides | Asn101, Ser178, Gln245 |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to evaluate the stability of the predicted ligand-protein complex over time. This technique simulates the natural movements and conformational changes of the protein and ligand, providing a more dynamic and realistic view of the binding event.

For furan-containing derivatives, MD simulations have been used to confirm the stability of their docked poses within the target's active site. nih.gov A study on furan-thiazole Schiff base derivatives showed that the most promising compounds remained securely in the binding site of their target receptors throughout the simulation period. nih.gov Key metrics used to assess stability in MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A low and stable RMSD value (typically below 2-3 Å) for the ligand suggests that it remains in its binding pose without significant drifting, indicating a stable complex.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or ligand atoms. It highlights the flexible regions of the protein and the mobility of the ligand. Low RMSF values for the ligand and the amino acids in the binding pocket suggest that the interactions are stable and well-maintained. For instance, studies on thiophene carboxamide derivatives targeting tubulin showed stable dynamics over a 100-nanosecond simulation, asserting the compactness and stability of the complex. mdpi.com

For this compound, MD simulations would be critical to validate the docking predictions. These simulations would confirm whether the key hydrogen bonds and hydrophobic interactions are maintained over time, thus providing greater confidence in the proposed binding mode and the compound's potential as an inhibitor.

| Metric | Description | Indication of a Stable Complex |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms from a reference structure over time. | A low, stable plateau in the RMSD plot (e.g., < 2 nm) for the ligand and protein backbone. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the displacement of individual residues or atoms from their average position during the simulation. | Low fluctuation values for the ligand and the amino acid residues in the active site. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | High occupancy of key hydrogen bonds throughout the simulation. |

In Silico Prediction of Biological Activity

Computational tools and models are used to estimate various physicochemical and pharmacokinetic parameters based on the molecular structure of this compound. Such predictions are vital in early-stage drug discovery to identify potential liabilities and guide structural modifications. Studies on related carboxamide and furan derivatives have successfully used these methods to validate their potential for oral bioavailability. nih.govjonuns.com

Key ADMET parameters that can be predicted in silico include:

Absorption: Parameters like aqueous solubility, cell permeability (e.g., Caco-2 permeability), and intestinal absorption are predicted to assess the potential for oral absorption.

Distribution: Predictions include plasma protein binding and blood-brain barrier (BBB) penetration, which determine where the compound travels in the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, helping to anticipate drug-drug interactions.

Excretion: The likely route of elimination from the body is estimated.

Toxicity: Potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity are flagged by predictive models. jonuns.com

These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the general physicochemical characteristics of orally active drugs. For this compound, in silico ADMET profiling would provide a comprehensive overview of its drug-like properties, allowing for early optimization to improve its pharmacokinetic profile and reduce potential toxicity.

| ADMET Property | Parameter | Desirable Range/Outcome for Drug Candidates |

|---|---|---|

| Absorption | Lipinski's Rule of Five | No more than one violation (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) |

| Aqueous Solubility (LogS) | > -4 (Soluble) | |

| Human Intestinal Absorption | High (> 90%) | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Target-dependent (desired for CNS drugs, undesired for peripheral drugs) |

| Metabolism | CYP450 Inhibition | Predicted as non-inhibitor of major isoforms (e.g., 2D6, 3A4) |

| Toxicity | Ames Mutagenicity | Predicted as non-mutagenic |

| hERG Inhibition | Predicted as non-inhibitor to avoid cardiotoxicity |

Future Research Trajectories and Translational Outlook for N 3 Hydroxyphenyl Furan 2 Carboxamide

Exploration of Undiscovered Therapeutic Applications

The furan-2-carboxamide scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lypsecommunity.org The presence of the hydroxyphenyl group in N-(3-hydroxyphenyl)furan-2-carboxamide suggests the potential for antioxidant activity, which could be beneficial in conditions associated with oxidative stress. psecommunity.org Future research should systematically explore the therapeutic utility of this compound beyond these established areas.

A promising, yet unexplored, avenue is the investigation of its neuroprotective effects. Given the structural similarities to compounds that have shown activity in the central nervous system, this compound could be evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, its potential as an antiviral agent, particularly against emerging viral threats, warrants investigation, as other furan (B31954) derivatives have demonstrated antiviral activity. utripoli.edu.ly Another area of interest is its potential application in metabolic disorders. Phenotypic screening of compound libraries containing furan-2-carboxylic acid derivatives has identified molecules that can ameliorate type 2 diabetes mellitus by inhibiting gluconeogenesis. mdpi.com This suggests that this compound could be a candidate for similar screening programs.

| Potential Therapeutic Area | Rationale for Exploration |

| Neurodegenerative Diseases | Structural similarity to CNS-active compounds. |

| Antiviral Infections | Known antiviral activity of other furan derivatives. utripoli.edu.ly |

| Metabolic Disorders | Furan-2-carboxylic acid derivatives have shown promise in preclinical models of type 2 diabetes. mdpi.com |

| Cardiovascular Diseases | Some 5-aryl-furan-2-carboxamide derivatives have shown potential as urotensin-II receptor antagonists. nih.gov |

Advanced Preclinical Development and Lead Optimization Strategies

To advance this compound from a promising hit to a viable clinical candidate, a rigorous preclinical development and lead optimization program is essential. This process involves refining the molecular structure to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

Pharmacokinetic and Toxicological Profiling: A crucial first step is to conduct comprehensive in vitro and in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Early assessment of potential hepatotoxicity is particularly important for furan-containing compounds, as some can be metabolically activated to reactive intermediates. nih.govorientjchem.org

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure will be necessary to establish a clear SAR. This involves synthesizing a library of analogs with variations in the hydroxyphenyl and furan rings to identify key structural features that govern biological activity and selectivity. nih.gov

Lead Optimization Techniques: Modern lead optimization strategies can be employed to improve the compound's drug-like properties. These may include:

Scaffold Hopping: Replacing the furan or phenyl ring with other bioisosteric rings to explore new chemical space and potentially improve properties.

Bioisosteric Replacement: Substituting the hydroxyl group with other functional groups to modulate potency, selectivity, and metabolic stability.

Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding of analogs to their biological targets and guide the design of more potent and selective compounds. nih.gov

| Preclinical Development Stage | Key Activities |

| Initial Profiling | ADME studies, in vitro and in vivo toxicity assessments. nih.govnih.gov |

| SAR Studies | Synthesis and biological evaluation of a library of analogs. nih.gov |

| Lead Optimization | Application of scaffold hopping, bioisosteric replacement, and computational modeling. |

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a deeper understanding of the mechanism of action and potential off-target effects of this compound, the integration of various "omics" technologies is indispensable. These high-throughput approaches can provide a global view of the molecular changes induced by the compound in biological systems.

Genomics: Chemical-genomic assays can be utilized to identify the gene targets of this compound. This involves screening a library of deletion mutants to identify genes that, when absent, confer either sensitivity or resistance to the compound, thereby revealing its mechanism of action.

Proteomics: Chemical proteomics can be employed to identify the protein binding partners of the compound. This can be achieved by immobilizing an analog of the compound on a solid support and using it to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

Metabolomics: Metabolomic profiling can reveal the downstream effects of the compound on cellular metabolism. By analyzing the changes in the levels of various metabolites in response to treatment with the compound, researchers can identify the metabolic pathways that are perturbed, providing further insights into its mechanism of action.

| Omics Technology | Application in Drug Development |

| Genomics | Identification of gene targets and mechanisms of action. |

| Proteomics | Identification of protein binding partners and off-target effects. |

| Metabolomics | Elucidation of downstream effects on cellular metabolism. |

Development of Advanced Delivery Systems and Formulation Strategies

Many furan-2-carboxamide derivatives exhibit poor aqueous solubility, which can limit their oral bioavailability and therapeutic efficacy. hilarispublisher.comupertis.ac.id Therefore, the development of advanced delivery systems and formulation strategies is crucial for the successful clinical translation of this compound.

Nanotechnology-Based Delivery Systems: Encapsulating the compound in nanoparticles can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. utoronto.canih.gov Furan-functionalized polymers have been used to create antibody-conjugated delivery vehicles for targeted drug delivery. utoronto.canih.gov Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are also promising options for enhancing the oral bioavailability of poorly soluble drugs. mdpi.comcas.org

Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds. hilarispublisher.comwuxiapptec.com These systems consist of a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract, thereby enhancing drug dissolution and absorption. drug-dev.com

Polymer-Drug Conjugates: Covalently attaching the compound to a biocompatible polymer can improve its pharmacokinetic profile and enable targeted delivery. utoronto.canih.gov Furan-based conjugated polymers are being explored for their potential in biomedical applications. rsc.orgresearchgate.net

| Delivery System/Strategy | Potential Benefits |

| Nanoparticles | Improved solubility, targeted delivery, protection from degradation. utoronto.canih.gov |

| Lipid-Based Formulations | Enhanced oral bioavailability for poorly soluble compounds. hilarispublisher.comwuxiapptec.comdrug-dev.com |

| Polymer-Drug Conjugates | Improved pharmacokinetics, targeted delivery. utoronto.canih.govrsc.org |

Q & A

Q. What strategies address contradictory bioactivity data across structurally similar analogs?

- Contradictions often arise from substituent positioning. For instance, 3-hydroxyphenyl vs. 2-nitrophenyl groups alter planarity and H-bonding, impacting target binding . Systematic SAR studies should: (i) Synthesize analogs with controlled substituent variations (e.g., halogenation, methoxy groups) . (ii) Use molecular docking to compare binding affinities (e.g., VEGFR-2 inhibition by thiadiazolyl derivatives ). (iii) Validate via in vitro/in vivo models to isolate steric/electronic effects.

Q. How do transition-metal-catalyzed reactions enhance derivatization of this compound?

- Suzuki-Miyaura cross-coupling introduces aryl groups at the furan ring’s 5-position, enabling anti-bacterial derivatives (e.g., N-(4-bromophenyl)furan-2-carboxamide against drug-resistant A. baumannii) . Pd-catalyzed C-H arylation modifies the hydroxyphenyl ring, improving solubility and target engagement . Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., MPAA for enantioselectivity) .

Q. What experimental designs mitigate challenges in synthesizing high-purity this compound?

- Critical steps include: (i) Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (chloroform/methanol) . (ii) Byproduct control : Monitor reaction progress via TLC to minimize undesired thiourea or Schiff base byproducts . (iii) Scale-up : Transition from batch to flow reactors for improved heat/mass transfer in amidation .

Data Analysis and Optimization

Q. How can crystallographic data inform the design of analogs with improved bioactivity?

- X-ray structures reveal conformational flexibility; for example, intramolecular H-bonds (N–H⋯O, 2.6 Å) stabilize planar amide conformations, enhancing target binding . Analogs with rigid bicyclohexane or naphthofuran scaffolds show increased metabolic stability .

Q. What role do thiourea modifications play in enhancing biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.